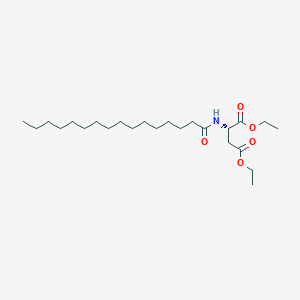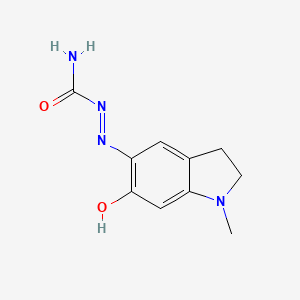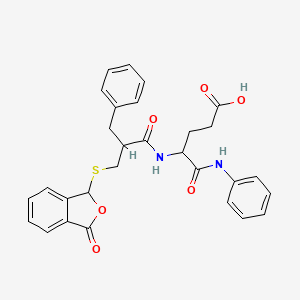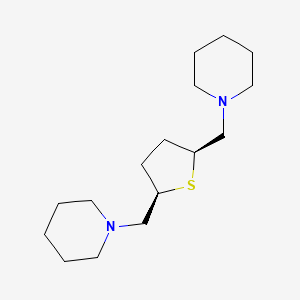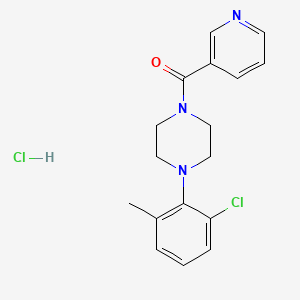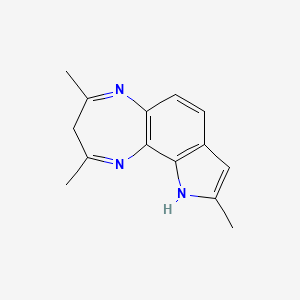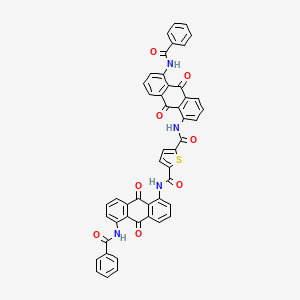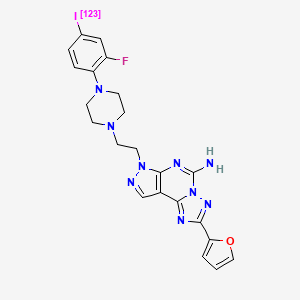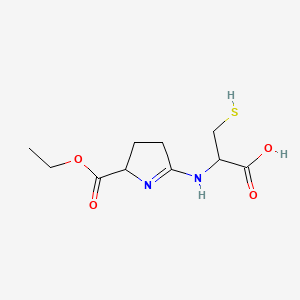
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiochroman ring system linked to a piperazine moiety, which is further substituted with a methoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether or a thiol.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Substitution with Methoxyphenyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced with other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various derivatives with modified functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonergic receptors, which play crucial roles in neurotransmission.
Medicine: The compound shows promise as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with specific receptors in the brain.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor signaling pathways. The precise molecular pathways involved depend on the specific receptor subtype and the cellular context.
相似化合物的比较
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets serotonergic receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the other compounds mentioned.
属性
CAS 编号 |
153804-36-5 |
|---|---|
分子式 |
C24H32N2O3S |
分子量 |
428.6 g/mol |
IUPAC 名称 |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C24H32N2O3S/c1-27-20(18-29-23-11-5-7-19-8-6-16-30-24(19)23)17-25-12-14-26(15-13-25)21-9-3-4-10-22(21)28-2/h3-5,7,9-11,20H,6,8,12-18H2,1-2H3 |
InChI 键 |
FAGSDZAPZDUCOD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=C3SCCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



